

Olinone: Comprehensive Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Olinone**

Cat. No.: **B609734**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olinone is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.^[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene loci, thereby activating gene expression. **Olinone**, by competitively binding to the bromodomain, prevents this interaction and subsequently downregulates the expression of target genes, including key oncogenes and inflammatory mediators. This inhibitory action makes **olinone** a valuable tool for research in oncology, inflammation, and epigenetics.^[2]

Data Presentation

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₁ N ₃ O ₂	[2]
Molecular Weight	299.37 g/mol	[2]
Appearance	Powder	[2]

Solubility Data

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	$\geq 20 \text{ mg/mL} (\geq 66.8 \text{ mM})$	Sonication may be required to achieve complete dissolution. Use anhydrous DMSO.
Ethanol	Sparingly Soluble	Not recommended as a primary solvent for stock solutions.
Water	Insoluble	
Phosphate-Buffered Saline (PBS)	Insoluble	

Storage and Stability

Form	Storage Temperature	Stability	Source
Solid Powder	-20°C (long-term)	$\geq 2 \text{ years}$	[2]
4°C (short-term)	Days to weeks	[2]	
DMSO Stock Solution ($\geq 10 \text{ mM}$)	-20°C	Up to 3 months	General laboratory practice
-80°C	Up to 6 months	General laboratory practice	

Note: For optimal stability, it is recommended to prepare fresh dilutions from the stock solution for each experiment and to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Olinone Stock Solution

Objective: To prepare a concentrated stock solution of **olinone** for use in in vitro experiments.

Materials:

- **Olinone** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile, conical-bottom microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes and sterile tips

Procedure:

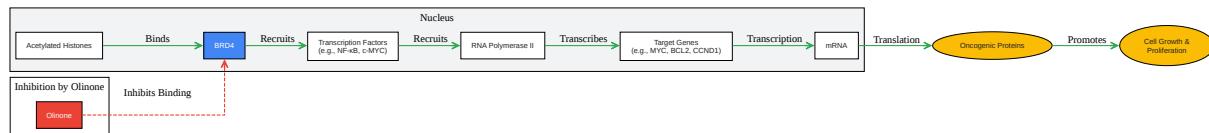
- Determine the desired stock concentration. A common starting concentration is 10 mM.
- Calculate the required amount of **olinone**.
 - Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (g/mol)
 - For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 299.37 g/mol = 2.99 mg
- Weigh the **olinone** powder accurately in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonicate the solution in a water bath for 5-10 minutes if the compound does not fully dissolve with vortexing alone.
- Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C in properly labeled, light-protected tubes.

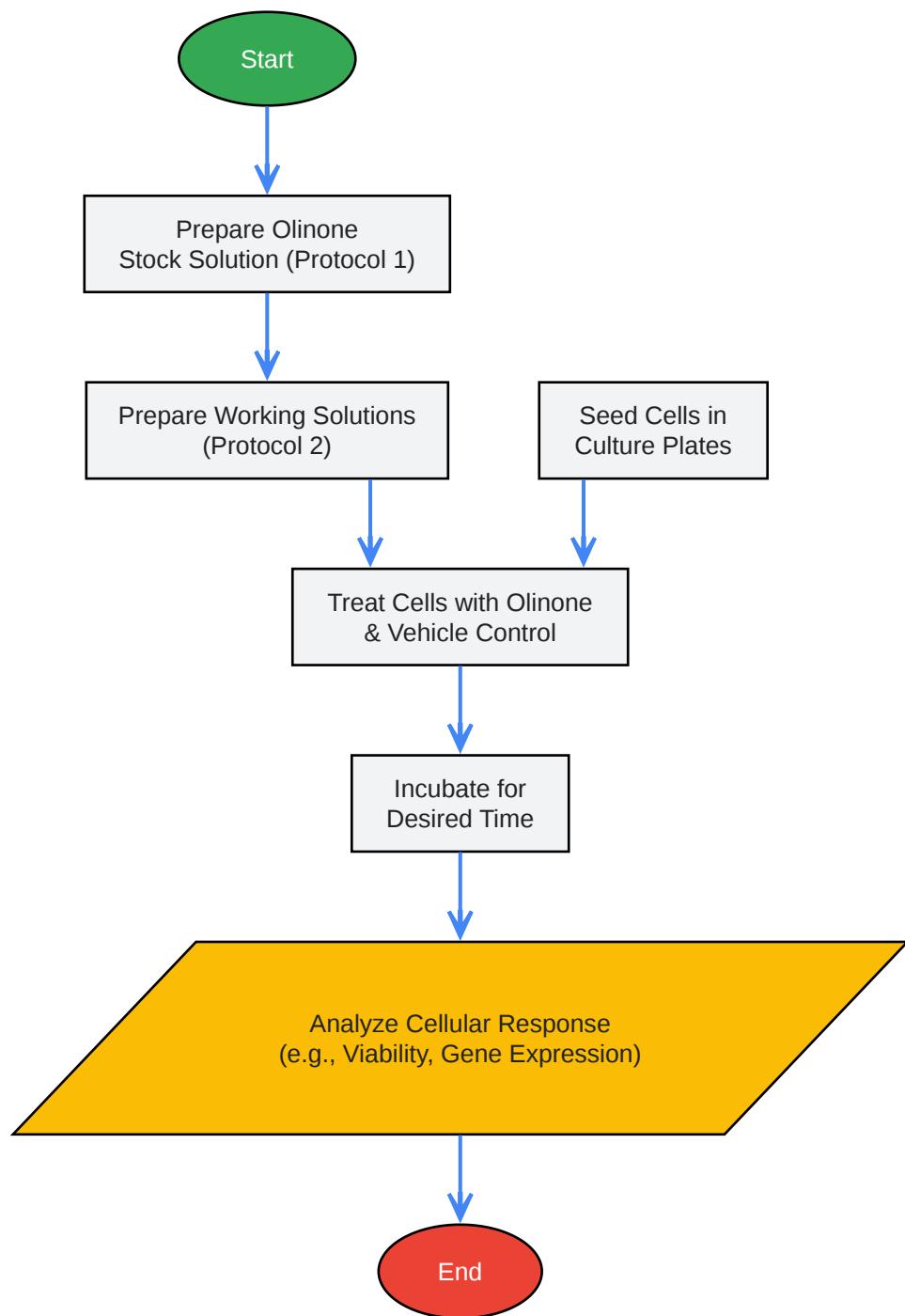
Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To dilute the **olinone** stock solution to the desired final concentration in cell culture medium.

Materials:

- **Olinone** stock solution (from Protocol 1)
- Pre-warmed, complete cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes or multi-well plates
- Calibrated pipettes and sterile tips


Procedure:


- Thaw an aliquot of the **olinone** stock solution at room temperature.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Important: To avoid precipitation, it is recommended to perform a step-wise dilution. For example, first, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution. Then, further dilute this intermediate solution to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
- Prepare a vehicle control. Add the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the **olinone** working solution. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
- Gently mix the working solutions by pipetting up and down.
- Add the working solutions to the cells in culture.

Visualization of Signaling Pathway and Experimental Workflow

Olinone Mechanism of Action: Inhibition of BET-mediated Transcription

Olinone, as a BET inhibitor, disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of target gene transcription. This is particularly relevant for genes regulated by super-enhancers, such as the oncogene MYC and genes involved in the NF-κB signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Olinone: Comprehensive Application Notes and Protocols for Research Use]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609734#how-to-dissolve-and-store-olinone-for-research-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com